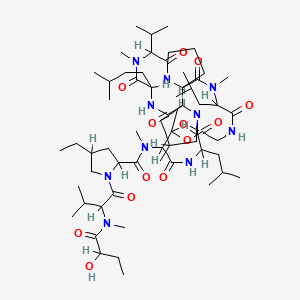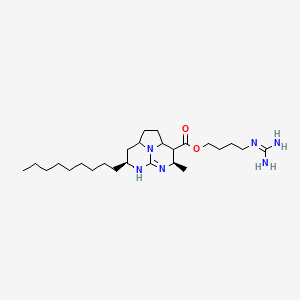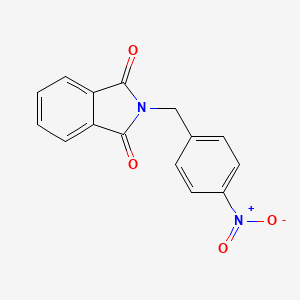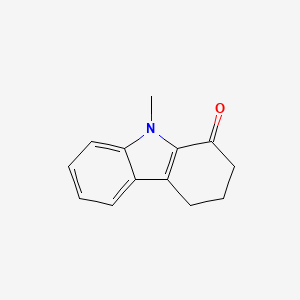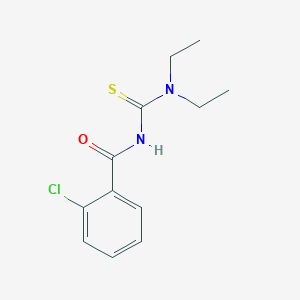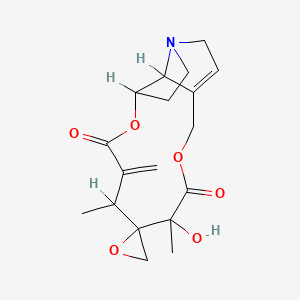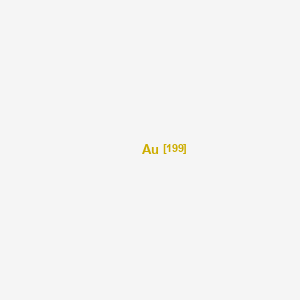
Gold-199
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Gold-199 is a radioactive isotope of gold with a mass number of 199. It has an atomic number of 79 and contains 120 neutrons. This compound is known for its relatively short half-life of approximately 3.14 days, decaying into mercury-199 through beta decay. This isotope emits beta particles and gamma rays, making it useful in various scientific and medical applications .
准备方法
Gold-199 can be produced through neutron activation of platinum-198 targets. The process involves irradiating platinum-198 with neutrons, resulting in the formation of platinum-199, which subsequently decays into this compound. The reaction can be represented as follows: [ \text{Pt-198} (n, \gamma) \rightarrow \text{Pt-199} \rightarrow \text{Au-199} ]
In industrial settings, this compound is typically produced in nuclear reactors. The enriched platinum-198 target is irradiated with neutrons, and the resulting this compound is chemically separated from the platinum target using chromatographic techniques .
化学反应分析
Gold-199, like other gold isotopes, can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:
-
Oxidation: : this compound can be oxidized to form gold(III) compounds. For example, in the presence of chlorine gas, this compound can form gold(III) chloride: [ \text{Au-199} + 3 \text{Cl}_2 \rightarrow \text{AuCl}_3 ]
-
Reduction: : this compound can be reduced to its metallic form using reducing agents such as sodium borohydride: [ \text{AuCl}_3 + 3 \text{NaBH}_4 \rightarrow \text{Au} + 3 \text{NaCl} + 3 \text{B}_2\text{H}_6 ]
-
Substitution: : this compound can undergo substitution reactions with ligands to form various gold complexes. For example, this compound can react with thiol ligands to form gold-thiol complexes: [ \text{AuCl}_3 + 3 \text{RSH} \rightarrow \text{Au(SR)}_3 + 3 \text{HCl} ]
科学研究应用
Gold-199 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
-
Chemistry: : this compound is used as a tracer in chemical reactions to study reaction mechanisms and kinetics. Its radioactive properties allow researchers to track the movement and transformation of gold atoms in various chemical processes .
-
Biology: : In biological research, this compound is used to label biomolecules, enabling the study of biological pathways and interactions. It is particularly useful in radioimmunoassays and other techniques that require precise detection of biomolecules .
-
Medicine: : this compound is employed in nuclear medicine for diagnostic and therapeutic purposes. It is used in brachytherapy to treat certain types of cancer, where its beta emissions help to destroy cancerous cells while minimizing damage to surrounding healthy tissue .
-
Industry: : this compound is used in industrial applications such as non-destructive testing and quality control. Its gamma emissions can penetrate materials, allowing for the detection of structural defects and the assessment of material integrity .
作用机制
The mechanism of action of gold-199 in medical applications primarily involves its radioactive decay. The beta particles emitted by this compound can penetrate tissues and cause ionization, leading to the destruction of cancerous cells. Additionally, the gamma rays emitted by this compound can be used for imaging purposes, allowing for precise localization of the radioactive isotope within the body .
In biological systems, this compound can form complexes with biomolecules, affecting their function and interactions. For example, this compound can bind to thiol groups in proteins, altering their structure and activity. This property is exploited in radioimmunoassays and other techniques that require specific labeling of biomolecules .
相似化合物的比较
Gold-199 can be compared with other radioactive isotopes of gold, such as gold-198 and gold-195:
-
Gold-198: : Gold-198 has a shorter half-life of approximately 2.7 days and emits beta particles with higher energy compared to this compound. It is also used in medical applications, particularly in brachytherapy for cancer treatment .
-
Gold-195: : Gold-195 has a much shorter half-life of only 186 days and emits beta particles with lower energy.
This compound is unique in its balance of half-life and emission properties, making it particularly suitable for both diagnostic and therapeutic applications in medicine. Its relatively longer half-life compared to gold-198 allows for more extended treatment periods, while its beta and gamma emissions provide both therapeutic and imaging capabilities .
属性
CAS 编号 |
14391-11-8 |
|---|---|
分子式 |
Au |
分子量 |
198.968767 g/mol |
IUPAC 名称 |
gold-199 |
InChI |
InChI=1S/Au/i1+2 |
InChI 键 |
PCHJSUWPFVWCPO-NJFSPNSNSA-N |
SMILES |
[Au] |
手性 SMILES |
[199Au] |
规范 SMILES |
[Au] |
同义词 |
199Au radioisotope Au-199 radioisotope Gold-199 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


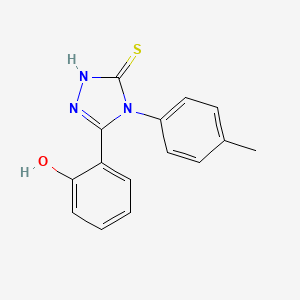


![Cyclopropanecarboxylic acid [5-(6-amino-5-cyano-3-methyl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-ethoxyphenyl] ester](/img/structure/B1202278.png)
![6-Amino-1-(4-fluorophenyl)-3-methyl-4-thiophen-2-yl-5-pyrazolo[3,4-b]pyridinecarbonitrile](/img/structure/B1202279.png)
![5-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-N-{2-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]ETHYL}-1,3,4-OXADIAZOLE-2-CARBOXAMIDE](/img/structure/B1202280.png)
![N2-(4-fluorophenyl)-6-[[4-(2-pyridinyl)-1-piperazinyl]methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B1202281.png)
